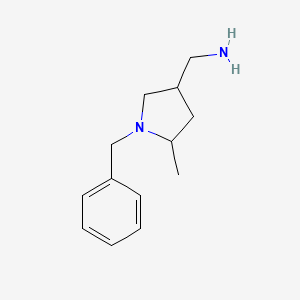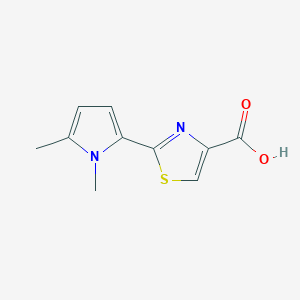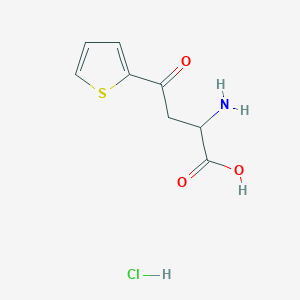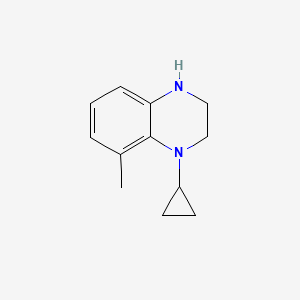
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the formula C12H16N2 . It has a molecular weight of 188.27 .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline consists of a quinoxaline core, which is a type of heterocyclic compound. This core is substituted at the 1-position with a cyclopropyl group and at the 8-position with a methyl group .Scientific Research Applications
-
Medicinal Chemistry
- Application : 1,2,3,4-tetrahydroisoquinoline analogs have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
- Results : The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
-
Antibacterial Research
- Application : A series of novel indole 3-substituted-[1,2,4]triazole derivatives was designed and synthesized for their antibacterial activities .
- Methods : The structures of these compounds were characterized by 1H, 13C NMR, high-resolution mass spectrometry, and single-crystal diffraction .
- Results : The compounds showed excellent bioactivity against Xanthomonas oryzae pv. oryzae (Xoo), with 50% effective concentration (EC50) ranging from 2.32 to 35.4 µg/mL .
-
Pharmaceutical Development
- Application : Ozenoxacin, a quinolone antibiotic, has been developed for the treatment of impetigo and other dermatological bacterial infections .
- Methods : The development process involved rigorous testing and trials to ensure the safety and efficacy of the drug .
- Results : Ozenoxacin has been approved in the USA by the FDA for the topical treatment of impetigo .
-
Synthesis of Quinoline Derivatives
- Application : Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
- Methods : Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
- Results : Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
-
Neuroprotective Effects
- Application : 1,2,3,4-tetrahydroisoquinoline analogs have been evaluated for their neuroprotective effects .
- Methods : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
- Results : The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
-
Cyclopropane Synthesis
- Application : Cyclopropane synthesis is a crucial process in organic chemistry .
- Methods : A newly designed isopropylcyclopentadienyl ligand drastically improves yield and diastereoselectivity .
- Results : The development of this ligand has led to significant advancements in the field of cyclopropane synthesis .
-
Antimicrobial Drugs
- Application : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods : Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
- Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
Neurodegenerative Disorders
- Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
- Results : Taguchi and co-workers evaluated the neuroprotective effects of 1,3-dimethyl THIQ and 1,3-dimethyl-N-propargyl THIQ on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and methyl-4-phenylpyridinium ion (MPP +), an active metabolite of MPTP, induced PD like symptoms in mice .
-
Antiviral and Anti-inflammatory
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory .
- Methods : Researchers synthesize a variety of indole derivatives to study their potential biological activities .
- Results : These derivatives have created interest among researchers due to their potential therapeutic effects .
properties
IUPAC Name |
4-cyclopropyl-5-methyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-3-2-4-11-12(9)14(8-7-13-11)10-5-6-10/h2-4,10,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJIFSLMUQAXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCCN2C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
1553271-94-5 | |
| Record name | 1-cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



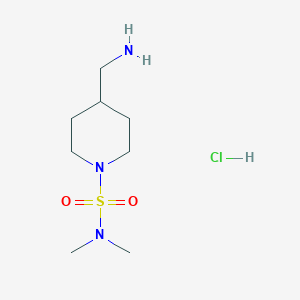
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)
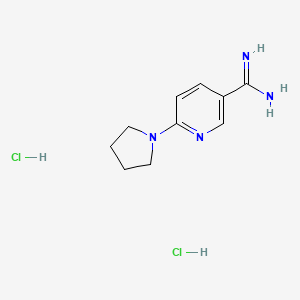
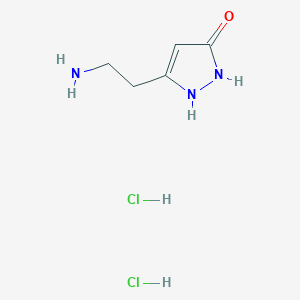
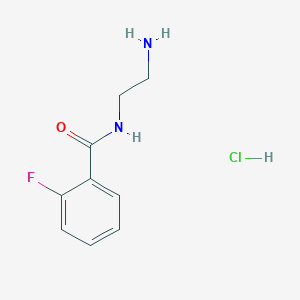
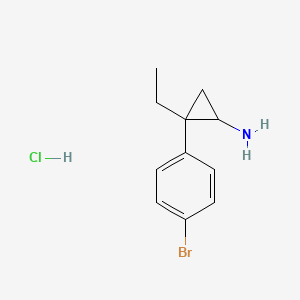
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378635.png)
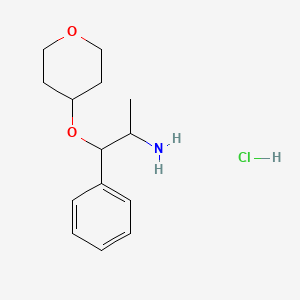
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)
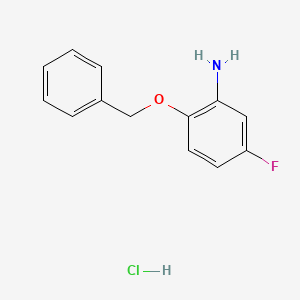
![2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride](/img/structure/B1378643.png)
